2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile
2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile
Brand Name:
Vulcanchem
CAS No.:
178896-77-0
VCID:
VC21302617
InChI:
InChI=1S/C10H7F3N2O3/c1-18-9-4-6(2-3-14)8(15(16)17)5-7(9)10(11,12)13/h4-5H,2H2,1H3
SMILES:
COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])C(F)(F)F
Molecular Formula:
C10H7F3N2O3
Molecular Weight:
260.17 g/mol
2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile
CAS No.: 178896-77-0
Cat. No.: VC21302617
Molecular Formula: C10H7F3N2O3
Molecular Weight: 260.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178896-77-0 |
|---|---|
| Molecular Formula | C10H7F3N2O3 |
| Molecular Weight | 260.17 g/mol |
| IUPAC Name | 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C10H7F3N2O3/c1-18-9-4-6(2-3-14)8(15(16)17)5-7(9)10(11,12)13/h4-5H,2H2,1H3 |
| Standard InChI Key | IANAREFPKLOIAF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])C(F)(F)F |
| Canonical SMILES | COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator